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Clinical Dosing Regimens & Identified Toxicities

The table below summarizes dosing regimens from a first-in-human phase I study and their associated dose-

limiting toxicities. This data is crucial for establishing a safety baseline in preclinical models.

. Recommended L ..
. Dosing Cycle . Key Dose-Limiting Toxicities
Regimen Code Dose for Expansion
Schedule Length (DLTs)
(RDE)
Regimen 1A Day 1 21days 250 mg Myelosuppression
(Pulsed High- (Hematologic) (thrombocytopenia,
Dose) [1] neutropenia), Tumor Lysis
Syndrome (TLS) [1]
Regimen 1B Days1&8 28days 120 mg (Solid & Myelosuppression [1]
(Pulsed High- Hematologic)
Dose) [1]
Regimen 2C Days 1-7 28 days 45 mg (Hematologic) = Myelosuppression [1]

(Fractionated
Low-Dose) [1]
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Note on RDE: An RDE of 120 mg was also defined for hematologic tumors in Regimen 1A, and 250 mg

was defined for hematologic tumors in Regimen 1A [1].

Troubleshooting Guide: Mitigating Preclinical Toxicities

Here are answers to frequently asked questions on managing Siremadlin's toxicities in a research setting.

FAQ: How can | mitigate thrombocytopenia in my in vivo
models?

Thrombocytopenia is an on-target effect of MDM?2 inhibition, as p53 activation affects platelet precursors.

The following strategies are suggested by clinical data [1]:

e Strategy 1: Optimize the Dosing Schedule. Consider switching from a single high-dose pulse (e.qg.,
Regimen 1A) to a more fractionated schedule (e.g., Regimen 1B or 2C). Splitting the dose allows for
platelet recovery between administrations [1].

e Strategy 2: Utilize Prophylactic Support. In clinical trials, treatment-related toxicities were
managed with concomitant therapies, including transfusions for thrombocytopenia and anemia.
Implementing predefined transfusion triggers in your study protocol can prevent severe complications
[1].

e Strategy 3: Explore Combination Therapy. A clinical sub-study explored co-administration of
eltrombopag, a thrombopoietin receptor agonist, to mitigate Siremadlin-induced thrombocytopenia.
This provides a strong rationale for testing similar supportive drugs in your preclinical models [1].

FAQ: The efficacy of Siremadlin is low in my TP53-mutant cell
lines. Is this expected?

Yes, this is the expected and intended mechanism of action. Siremadlin works by disrupting the MDM2-p53

interaction to reactivate wild-type p53.

e Expected Result: Cell lines with wild-type TP53 and heterozygous TP53-knockout (KO) are highly
sensitive to Siremadlin, showing stabilization of p53 and induction of apoptosis.

¢ Expected Resistance: Homozygous TP53-KO cells and cells with TP53 mutations will exhibit
significant resistance to the drug [2] [3].
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¢ Troubleshooting Step: Always confirm the TP53 status of your model systems before and during
experimentation. The efficacy of Siremadlin is critically dependent on the presence of a functional,
wild-type p53 protein.

FAQ: What other toxicities should | monitor in my study?

Beyond thrombocytopenia, be vigilant for the following:

e Tumor Lysis Syndrome (TLS): This has been observed, particularly in models of hematologic
malignancies. Implement frequent monitoring (e.g., potassium, phosphate, calcium, uric acid) and
have TLS management protocols ready, especially after the first dose [1] [4].

¢ Gastrointestinal Toxicities: While less emphasized than myelosuppression, gastrointestinal adverse
events are a known class effect of MDM2 inhibitors. Monitor for signs of nausea, vomiting, or diarrhea
[1].

¢ General Myelosuppression: In addition to low platelets, monitor for neutropenia and anemia. The
use of growth factors and transfusions are appropriate supportive measures as used in the clinical
study [1].

Experimental Protocols for Preclinical Safety

These protocols translate clinical safety observations into structured preclinical experiments.

Protocol 1: Assessing Hematological Toxicity & Schedule
Dependency

This protocol is designed to evaluate the most common DLT, thrombocytopenia.

¢ Objective: To compare the severity of thrombocytopenia induced by different Siremadlin dosing
schedules in a TP53 wild-type xenograft model.
e Experimental Groups:
o Group 1 (Pulsed): Single dose per cycle (e.g., Day 1 of a 21-day cycle).
o Group 2 (Fractionated): Split dose per cycle (e.g., Days 1 and 8 of a 28-day cycle).
o Control Group: Vehicle control.
o Use the RDE equivalents from the clinical trial (e.g., 120 mg for Regimen 1B) as a starting point
for dose conversion to your animal model.
¢ Endpoint Measurements:
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o Primary: Platelet counts measured 2-3 times per week.
o Secondary: Neutrophil and red blood cell counts; tumor volume measurement.

Protocol 2: Evaluating Tumor Lysis Syndrome (TLS) Risk

e Objective: To identify models at high risk for TLS and establish monitoring protocols.

e Experimental Setup: Administer a single high dose of Siremadlin (modeling Regimen 1A) to a
highly sensitive, high-tumor-burden hematologic malignancy model (e.g., a disseminated AML model).

¢ Monitoring Schedule: Collect blood at 6, 12, 24, and 48 hours post-dose.

¢ Key Biomarkers: Measure serum potassium, phosphate, creatinine, uric acid, and calcium.

Pathway & Workflow Visualization

The following diagrams, created using the specified color palette, illustrate the core mechanism and a

proposed experimental workflow.
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Key Takeaways for Researchers

e On-Target Toxicity is Manageable: The primary DLT, thrombocytopenia, is a mechanism-based
effect that can be mitigated without stopping therapy through optimized scheduling and supportive
care [1].

e TP53 Status is Non-Negotiable: Confirm wild-type TP53 in your models before initiating studies, as
it is the primary determinant of both efficacy and the on-target toxicities you will observe [2] [3].
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¢ Model Selection Drives Toxicity Profile: Be prepared for a higher incidence and severity of
myelosuppression and TLS when working with models of hematologic malignancies compared to
solid tumors [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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